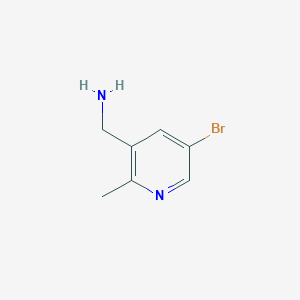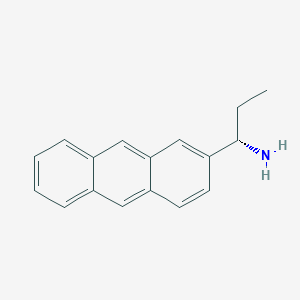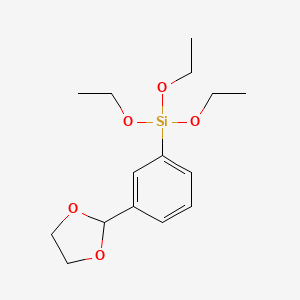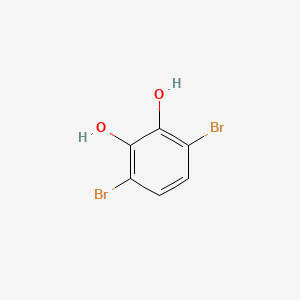![molecular formula C12H10B2O5 B6590915 Dibenzo[b,d]furan-2,8-diyldiboronic acid CAS No. 1222008-13-0](/img/structure/B6590915.png)
Dibenzo[b,d]furan-2,8-diyldiboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzo[b,d]furan-2,8-diyldiboronic acid is an organic compound with the molecular formula C12H10B2O5 and a molecular weight of 255.83 g/mol . It is a derivative of dibenzofuran, a heterocyclic aromatic compound, and contains two boronic acid groups at the 2 and 8 positions of the dibenzofuran ring .
Mecanismo De Acción
Mode of Action
It is known that dibenzofuran derivatives can undergo electrophilic reactions, such as halogenation and friedel-crafts reactions .
Biochemical Pathways
Dibenzofuran derivatives have been used in the synthesis of high-efficiency and long-lived blue phosphorescent organic light-emitting diodes (pholeds), suggesting a potential role in energy transfer processes .
Result of Action
Related compounds have shown high thermal stability, deep highest occupied molecular orbital energy levels, and high triplet energy, which are important properties for materials used in pholeds .
Action Environment
The action of Dibenzo[b,d]furan-2,8-diyldiboronic acid can be influenced by environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at room temperature . The compound’s stability, efficacy, and action may be affected by factors such as temperature, light, and the presence of other chemical substances .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dibenzo[b,d]furan-2,8-diyldiboronic acid can be synthesized through several methods:
Suzuki-Miyaura Cross-Coupling: This method involves the coupling of dibenzofuran with a boronic acid derivative in the presence of a palladium catalyst and a base.
Direct Borylation: This method involves the direct introduction of boronic acid groups into the dibenzofuran ring using a borylation reagent.
Hydroboronation: This method involves the addition of boron-containing reagents to dibenzofuran under specific conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production .
Análisis De Reacciones Químicas
Types of Reactions
Dibenzo[b,d]furan-2,8-diyldiboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boronic acid groups can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Boronic esters and other boron-containing compounds.
Reduction: Various reduced forms of the original compound.
Substitution: Biaryl compounds and other substituted derivatives.
Aplicaciones Científicas De Investigación
Dibenzo[b,d]furan-2,8-diyldiboronic acid has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
Dibenzofuran: The parent compound, which lacks the boronic acid groups.
Dibenzofuran-2-boronic acid: A similar compound with a single boronic acid group at the 2 position.
Dibenzofuran-2,8-diboronic acid: Another similar compound with boronic acid groups at different positions.
Uniqueness
Dibenzo[b,d]furan-2,8-diyldiboronic acid is unique due to the presence of two boronic acid groups at specific positions on the dibenzofuran ring. This structural feature enhances its reactivity and makes it a valuable building block in organic synthesis and materials science .
Propiedades
IUPAC Name |
(8-boronodibenzofuran-2-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10B2O5/c15-13(16)7-1-3-11-9(5-7)10-6-8(14(17)18)2-4-12(10)19-11/h1-6,15-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVRMVMMRAFRMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OC3=C2C=C(C=C3)B(O)O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10B2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(2-([1,1'-Biphenyl]-4-yloxy)ethyl)piperidine hydrochloride](/img/structure/B6590903.png)
![3-(([1,1'-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride](/img/structure/B6590909.png)




![6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B6590944.png)

